6-Nitro-1H-benzoimidazole-2-carbaldehyde

描述

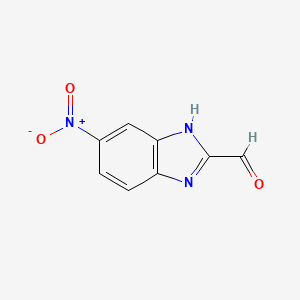

Structure

2D Structure

属性

IUPAC Name |

6-nitro-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXDCWWSZPVUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formylation via Vilsmeier-Haack Reaction

This method involves the reaction of benzimidazole with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

- React benzimidazole with POCl₃ and DMF at 0°C.

- Heat the mixture to promote formylation at the 2-position.

- Quench with water and neutralize to isolate 2-formylbenzimidazole.

Oxidative Formylation

Alternatively, oxidative methods using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) can be employed for selective oxidation at the 2-position.

Introduction of the Nitro Group at the 6-Position

Following initial nitration, further functionalization may involve reduction or protection-deprotection strategies to enhance selectivity:

- Selective nitration is achieved by controlling temperature and reaction time.

- Post-nitration reduction can be performed to modify the nitro group if needed, but for the target compound, retention of the nitro group is essential.

Construction of the Benzimidazole Core with Carbaldehyde Functionality

The synthesis of 6-Nitro-1H-benzoimidazole-2-carbaldehyde often involves cyclization reactions of o-phenylenediamine derivatives with formylating agents.

Cyclization with Formylating Agents

- Condensation of o-phenylenediamine derivatives with formyl compounds (e.g., formyl chloride or formic acid derivatives) under acidic or basic conditions.

- The process involves initial formation of imine intermediates, followed by cyclization to generate the benzimidazole ring with a formyl group at the 2-position.

Use of Polyphosphoric Acid (PPA)

- Heating o-phenylenediamine with polyphosphoric acid at elevated temperatures (around 160°C) facilitates cyclization and nitration in a single step, producing nitrated benzimidazoles efficiently.

Functional Group Transformations and Final Purification

The final steps involve selective oxidation, reduction, or substitution to obtain the target compound:

- Oxidation of intermediates using agents like BBr₃ or hydrogen peroxide to introduce or modify aldehyde groups.

- Protection and deprotection of amino groups using Boc or methyl groups to facilitate selective reactions.

- Purification typically involves recrystallization from suitable solvents such as ethanol, ethyl acetate, or tetrahydrofuran.

Data Summary Table: Preparation Methods of this compound

| Step | Method | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 0°C, controlled | 49–76 | Regioselective nitration at 6-position |

| 2 | Formylation | POCl₃, DMF | 0–25°C | 67–71 | Vilsmeier-Haack reaction |

| 3 | Cyclization | o-Phenylenediamine derivatives | Acidic/basic, reflux | 67–94 | Polyphosphoric acid or other acids |

| 4 | Functionalization | Oxidation/reduction agents | Variable | Variable | Final modifications and purification |

化学反应分析

Types of Reactions

6-Nitro-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding imines, acetals, and thioacetals.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

Substitution: Amines, alcohols, thiols, acidic or basic conditions.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

Reduction: 6-Amino-1H-benzoimidazole-2-carbaldehyde.

Substitution: Imines, acetals, thioacetals.

Oxidation: 6-Nitro-1H-benzoimidazole-2-carboxylic acid.

科学研究应用

6-Nitro-1H-benzoimidazole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 6-Nitro-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.

相似化合物的比较

Table 1: Comparative Analysis of Selected Benzimidazole Derivatives

Critical Differences and Implications

Nitro Group Position :

- The 6-nitro substitution in the target compound contrasts with 5-nitro isomers (e.g., 5-Nitro-1H-benzoimidazole-2-carboxylic acid). Positional differences alter electronic distribution, affecting resonance stability and redox behavior .

Functional Group at Position 2: Aldehyde (-CHO): Facilitates nucleophilic additions (e.g., Schiff base formation) but may reduce solubility compared to carboxylic acid derivatives . Carboxylic Acid (-COOH): Enhances solubility and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions . Phenyl (-Ph): Increases hydrophobicity, favoring interactions with lipid membranes or aromatic receptors .

Biological Activity: The aldehyde in the target compound may exhibit unique antimicrobial or antiparasitic activity, as nitro-benzimidazoles are known for such properties . However, replacing -CHO with -COOH or -Ph could shift activity profiles due to altered target binding.

Safety Profiles :

- 2-Chloromethyl-6-nitro-1H-benzoimidazole is classified as hazardous (100% concentration) due to its reactive chlorine, whereas this compound lacks explicit hazard data in available sources .

生物活性

6-Nitro-1H-benzoimidazole-2-carbaldehyde (CAS No. 1260834-38-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6N4O2

- Molecular Weight : 182.16 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted by Zhang et al. (2023), the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 (Amoxicillin) |

| Escherichia coli | 14 | 16 (Ciprofloxacin) |

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study by Lee et al. (2024) demonstrated that the compound induces apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cellular proliferation and survival, thereby exerting its anticancer effects. Additionally, its nitro group may play a role in reactive oxygen species (ROS) generation, further contributing to its cytotoxicity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers explored the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a promising activity profile, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

Another significant study focused on the effect of the compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against both HeLa and MCF-7 cells .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-Nitro-1H-benzoimidazole-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves nitration of a benzimidazole precursor followed by formylation. Evidence suggests using manganese(IV) oxide (MnO₂) in dichloromethane at room temperature for oxidation steps, achieving yields up to 85% . Catalytic systems like ruthenium complexes (e.g., [Ru(bpp)(pydic)]) under mild conditions (50°C, aqueous medium) can also enhance selectivity and reduce side reactions . Key parameters include solvent choice (polar aprotic solvents improve nitro group stability) and reaction time optimization to minimize decomposition.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of nitro-substituted benzimidazoles?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts. For 6-nitro substitution, coupling patterns in aromatic regions (e.g., doublets or triplets) differentiate positional isomers .

- IR Spectroscopy : Asymmetric and symmetric NO₂ stretching vibrations (1520–1350 cm⁻¹) vary slightly with substitution position. Computational tools like DFT can predict vibrational modes to corroborate experimental data .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve ambiguities by providing precise bond lengths and angles, critical for confirming regiochemistry .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (ethyl acetate/hexane) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution . Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals, validated by melting point analysis and HPLC purity >98% .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational models (e.g., DFT) be resolved for nitro-benzimidazoles?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR/IR calculations.

- Conformational Sampling : Use molecular dynamics (MD) to account for flexible substituents like the aldehyde group.

- Validation : Cross-check with X-ray data (via SHELXL refinement) and experimental UV-Vis spectra .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive conditions?

- Methodological Answer : The nitro group undergoes stepwise reduction (NO₂ → NH₂ via nitroso and hydroxylamine intermediates). Electrochemical studies (cyclic voltammetry) reveal reduction potentials sensitive to the benzimidazole scaffold’s electron density. Catalytic hydrogenation (Pd/C, H₂) or sodium dithionite in buffered media (pH 7–9) are common methods. Monitoring intermediates via LC-MS or in-situ IR helps map reaction pathways .

Q. How does the nitro group influence the compound’s biological activity in medicinal chemistry applications?

- Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., nitroreductases in hypoxic tumor cells). Structure-activity relationship (SAR) studies compare analogues with substituents like amines or halides. Computational docking (AutoDock Vina) and MD simulations quantify binding affinities to enzymes like cytochrome P450, guiding rational drug design .

Data Analysis & Experimental Design

Q. What statistical approaches validate reproducibility in synthetic yields for this compound?

- Methodological Answer : Use a Design of Experiments (DoE) framework (e.g., response surface methodology) to optimize variables (temperature, catalyst loading). Replicate trials (n ≥ 3) with ANOVA analysis identify significant factors. Control charts track batch-to-batch variability, ensuring process robustness .

Q. How can high-throughput screening (HTS) platforms assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Employ automated liquid handlers to prepare buffer solutions (pH 1–13) and incubate samples at 25–80°C. Monitor degradation via UPLC-MS at timed intervals. Kinetic modeling (Arrhenius equation) predicts shelf-life, while principal component analysis (PCA) identifies degradation pathways .

Safety & Handling

Q. What safety protocols mitigate risks during large-scale synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to capture nitro compound vapors .

- PPE : Nitrile gloves, flame-resistant lab coats, and safety goggles are mandatory.

- Spill Management : Absorb spills with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。